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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-

oxoquinoline, a derivative of the cinchona alkaloid quinine. Due to the scarcity of published

data for the complete 2'-Oxoquinine molecule, this document compiles and extrapolates

spectroscopic information from the well-characterized 2-oxo-quinoline (2-quinolone or

carbostyril) moiety and related derivatives. This guide is intended to serve as a foundational

resource for researchers engaged in the synthesis, characterization, and application of novel

quinine analogs.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the 2-oxo-quinoline core, which

constitutes the modified portion of 2'-Oxoquinine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of 2-Oxo-quinoline Moiety
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.55 d 9.6

H-4 7.98 d 9.6

H-5 7.63 dd 7.8, 1.2

H-6 7.23 dd 7.8, 7.8

H-7 7.44 dd 8.0, 1.2

NH 11.87 br s -

Data obtained in DMSO-d6. Chemical shifts and coupling constants are approximate and may

vary depending on the solvent and substitution pattern.[1]

Table 2: 13C NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

Carbon Chemical Shift (δ, ppm)

C-2 162.0

C-3 122.7

C-4 140.2

C-4a 120.8

C-5 126.0

C-6 121.6

C-7 124.0

C-8 136.6

C-8a 132.0

Data obtained in DMSO-d6. Chemical shifts are approximate and may vary depending on the

solvent and substitution pattern.[1]
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for the 2-Oxo-quinoline Moiety

Functional Group Wavenumber (cm-1) Intensity

N-H Stretch 3158 Medium

C=O Stretch (Lactam) 1659 Strong

C=C Stretch (Aromatic) 1604, 1595 Medium to Strong

C-N Stretch 1271, 1236 Medium

Data is characteristic for 2-oxo-quinoline derivatives.[1]

Mass Spectrometry (MS)
The fragmentation of the 2-quinolone core upon electron impact typically involves the loss of

carbon monoxide (CO), a characteristic feature of lactam structures.[2] For 2'-Oxoquinine, the

mass spectrum would be expected to show a molecular ion peak corresponding to its

molecular weight, followed by fragmentation patterns involving the loss of CO from the

quinoline part and characteristic fragmentations of the quinuclidine portion of the quinine

backbone. Under soft ionization conditions, characteristic fragment ions of [M+H-H₂O]⁺, [M+H-

CO]⁺, and [M+H-H₂O-CO]⁺ can be expected.[3][4]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for 2'-Oxoquinine.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for detailed structural elucidation.

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as DMSO-

d6 or CDCl3.
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1H NMR: Standard acquisition parameters are used.

13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance

sensitivity.

2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for unambiguous

assignment of proton and carbon signals, especially for a complex molecule like 2'-
Oxoquinine.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) and a high-resolution mass analyzer (e.g., Time-of-Flight -

TOF, or Orbitrap) is suitable.

Sample Introduction: The sample is typically introduced via direct infusion or coupled with a

liquid chromatography (LC) system.

Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass

and elemental composition of the molecular ion and its fragments. Tandem mass

spectrometry (MS/MS) experiments are performed to elucidate fragmentation pathways.

Visualization of Methodologies
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of 2'-
Oxoquinine.
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Logic Diagram for Structure Elucidation
Caption: Logical flow for elucidating the structure of 2'-Oxoquinine from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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